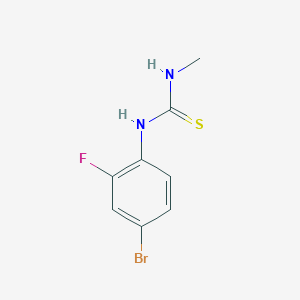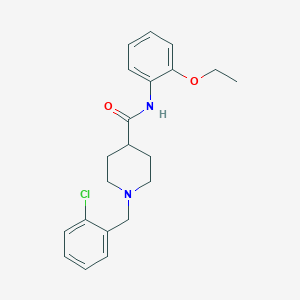
1-(2-chlorobenzyl)-N-(2-ethoxyphenyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-N-(2-ethoxyphenyl)-4-piperidinecarboxamide is a compound with potential therapeutic applications in various fields of medicine. It is a piperidine derivative that has been synthesized and studied for its pharmacological properties.
作用機序
The mechanism of action of 1-(2-chlorobenzyl)-N-(2-ethoxyphenyl)-4-piperidinecarboxamide is not fully understood. However, it has been shown to act on various targets in the body, including the central nervous system and immune system. The compound has been shown to modulate the activity of various enzymes and receptors, including acetylcholinesterase, cyclooxygenase-2, and the cannabinoid receptor CB1.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various animal models. The compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to have analgesic and anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins. Additionally, the compound has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
実験室実験の利点と制限
1-(2-chlorobenzyl)-N-(2-ethoxyphenyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal models. However, the compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has not been extensively studied in humans, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for research on 1-(2-chlorobenzyl)-N-(2-ethoxyphenyl)-4-piperidinecarboxamide. One area of research could focus on the compound's potential as a neuroprotective agent in humans. Another area of research could focus on the compound's potential as an anti-cancer agent in humans. Additionally, further studies could investigate the compound's mechanism of action and potential targets in the body. Finally, research could also focus on developing new synthesis methods for the compound to improve its solubility and bioavailability.
合成法
The synthesis of 1-(2-chlorobenzyl)-N-(2-ethoxyphenyl)-4-piperidinecarboxamide involves a series of reactions starting from commercially available starting materials. The first step involves the reaction of 2-chlorobenzyl chloride with 2-ethoxyaniline to form 2-(2-chlorobenzyl)aniline. This intermediate is then reacted with 4-piperidone hydrochloride to form the final product, this compound. The synthesis method has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
1-(2-chlorobenzyl)-N-(2-ethoxyphenyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has also been studied for its potential as an analgesic and anti-inflammatory agent. Additionally, it has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c1-2-26-20-10-6-5-9-19(20)23-21(25)16-11-13-24(14-12-16)15-17-7-3-4-8-18(17)22/h3-10,16H,2,11-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLGEVXGNLQIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-phenyl-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5003728.png)
![1-cyclohexyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5003734.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5003745.png)
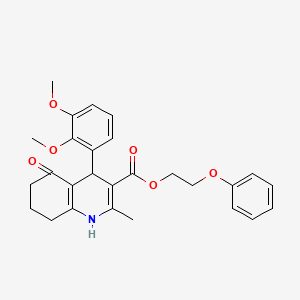
![N,N'-[1,3-phenylenebis(methylene)]bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B5003754.png)

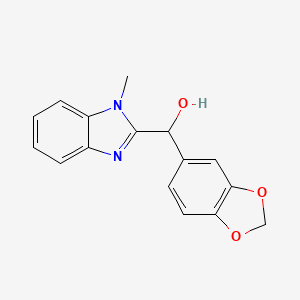
![N-(2,3-dimethylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5003780.png)

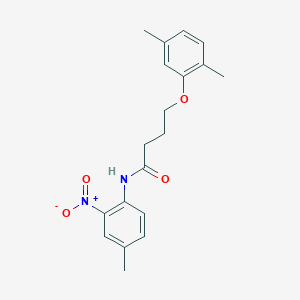
![4-[(3-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5003815.png)
![2-{[N-(tert-butyl)glycyl]amino}-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5003823.png)
